BenchChemオンラインストアへようこそ!

3-(2-(Azetidin-3-yloxy)ethyl)pyridine

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

3-(2-(Azetidin-3-yloxy)ethyl)pyridine (CAS 1339035-33-4) is a heterocyclic building block comprising a 3-substituted pyridine ring connected to an azetidine moiety via a two-carbon ethyl-ether linker. With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g·mol⁻¹, it belongs to the azetidinyloxy-pyridine class of fragments increasingly employed in medicinal chemistry for lead generation and scaffold-hopping campaigns.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13476325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Azetidin-3-yloxy)ethyl)pyridine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1C(CN1)OCCC2=CN=CC=C2
InChIInChI=1S/C10H14N2O/c1-2-9(6-11-4-1)3-5-13-10-7-12-8-10/h1-2,4,6,10,12H,3,5,7-8H2
InChIKeyRXRXSOKDHFOVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(Azetidin-3-yloxy)ethyl)pyridine Procurement Guide: Core Identity, Physicochemical Profile & Structural Class


3-(2-(Azetidin-3-yloxy)ethyl)pyridine (CAS 1339035-33-4) is a heterocyclic building block comprising a 3-substituted pyridine ring connected to an azetidine moiety via a two-carbon ethyl-ether linker. With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g·mol⁻¹, it belongs to the azetidinyloxy-pyridine class of fragments increasingly employed in medicinal chemistry for lead generation and scaffold-hopping campaigns . The compound features a moderately hydrophilic LogP of 0.44, three hydrogen-bond acceptors, one hydrogen-bond donor, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.5, placing it within favorable fragment-like physicochemical space for drug discovery .

Why 3-(2-(Azetidin-3-yloxy)ethyl)pyridine Cannot Be Replaced by Any Other Azetidinyl-Pyridine Analog


Compounds within the azetidinyl-pyridine class share a common core but diverge sharply in two critical structural parameters—pyridine regioisomeric attachment (2-, 3-, or 4-position) and linker architecture (direct ether vs. ethyl-spaced ether). These variations produce measurable differences in LogP, hydrogen-bonding capacity, conformational flexibility, and the spatial orientation of the azetidine nitrogen, all of which directly govern binding-mode compatibility in structure-based drug design (SBDD) . A 3-pyridyl regioisomer cannot be interchanged with a 2- or 4-pyridyl variant without altering the vector of the pyridine nitrogen lone pair and its capacity to engage in metal coordination, hydrogen bonding, or π-stacking interactions [1]. Likewise, the ethyl spacer introduces two additional rotatable bonds and a distinct distance between pharmacophoric elements compared to direct-linked analogs, as demonstrated in SAR studies of 3-pyridyl azetidine ureas where linker geometry proved essential for NAMPT inhibitory potency [2].

Quantitative Differentiation Evidence for 3-(2-(Azetidin-3-yloxy)ethyl)pyridine: Head-to-Head Comparator Data


Regioisomeric Differentiation: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Attachment Governs LogP and Hydrogen-Bonding Capacity

The target compound, bearing a 3-pyridyl substituent, exhibits a measured LogP of 0.44 and one hydrogen-bond donor (the azetidine NH), as reported on the Fluorochem product datasheet . In contrast, computational predictions for the 2-pyridyl regioisomer (CAS 1310293-36-7) indicate a significantly higher LogP of approximately 3.26, with a polar surface area (PSA) of 67.15 Ų versus 34.15 Ų for the direct-linked 3-(azetidin-3-yloxy)pyridine analog . The 3-pyridyl nitrogen orientation provides a distinct hydrogen-bond-acceptor vector that differs from the 2- and 4-pyridyl isomers, critically affecting target engagement geometry. In NAMPT inhibitor optimization, the 3-pyridyl azetidine scaffold was deliberately selected over alternative regioisomers because it enabled productive urea formation and maintained cellular potency in the A2780 ovarian cancer cell line (IC₅₀ = 1.5 nM for compound 22a) [1].

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Linker-Length Differentiation: Ethyl Spacer vs. Direct Ether Modulates Conformational Flexibility and Target Engagement

The target compound incorporates a two-carbon ethyl spacer between the pyridine ring and the azetidine oxygen, resulting in four rotatable bonds (versus two rotatable bonds in the direct-linked analog 3-(azetidin-3-yloxy)pyridine [1]). This increased flexibility allows the azetidine NH and pyridine nitrogen to sample a broader conformational space, which can be advantageous or detrimental depending on the target binding site. In the context of NAMPT inhibitor development, the 3-pyridyl azetidine building block was employed specifically because the azetidine nitrogen could be functionalized as a urea, and the linker geometry placed the urea carbonyl in an optimal position for hydrogen bonding within the NAMPT active site [2]. The ethyl spacer also reduces the ring-strain-induced reactivity at the azetidine C-O bond compared to direct-linked analogs, potentially improving chemical stability during downstream functionalization [3].

Fragment-Based Drug Design Conformational Analysis Structure-Based Drug Design

Ring-Strain Energetics of Azetidine Confers Defined Reactivity and Conformational Rigidity Superior to Piperidine or Pyrrolidine Isosteres

The azetidine ring in the target compound possesses an estimated ring strain of approximately 25.4 kcal·mol⁻¹, which is intermediate between aziridine (~27 kcal·mol⁻¹) and pyrrolidine (~6 kcal·mol⁻¹) and substantially higher than piperidine (~0 kcal·mol⁻¹) [1]. This strain energy confers two key advantages: (1) enhanced reactivity of the azetidine nitrogen for selective functionalization (e.g., urea formation, sulfonylation, or amide coupling) under mild conditions, and (2) a restricted conformational envelope that pre-organizes the amine for target engagement, reducing the entropic cost of binding. The Fsp³ value of 0.5 for 3-(2-(azetidin-3-yloxy)ethyl)pyridine compares favorably to the typical Fsp³ range of 0.2–0.4 for aromatic fragment libraries, indicating a higher degree of three-dimensionality that correlates with improved clinical success rates in drug discovery [2].

Medicinal Chemistry Bioisostere Design Conformational Analysis

NAMPT Inhibitor Scaffold Validation: 3-Pyridyl Azetidine Core Delivers Sub-Nanomolar Cellular Potency in Oncology Models

The 3-pyridyl azetidine scaffold—the core structural motif of the target compound—has been validated as a privileged pharmacophore in NAMPT inhibitor drug discovery. In a scaffold-morphing study, compound 22a, incorporating a 3-pyridyl azetidine urea, exhibited IC₅₀ values of 1.5 nM against the A2780 ovarian cancer cell line and 8 nM against COR-L23 lung carcinoma cells [1]. This sub-nanomolar cellular activity was achieved specifically through the 3-pyridyl azetidine architecture, which enabled productive urea bond formation with the (S)-phenylethylamide motif. By contrast, the corresponding 5-amino pyridine analog (24a) showed a 30-fold loss in potency (A2780 IC₅₀ = 45 nM), and the 6-amino pyridine variant (23a) displayed an intermediate 4-fold reduction (A2780 IC₅₀ = 5.9 nM), demonstrating that the unsubstituted 3-pyridyl geometry is optimal for NAMPT binding [1].

Oncology NAMPT Inhibition Cellular Potency

Supplier Purity Benchmarking: 98% Assay with Validated Analytical Certificates Enables Reproducible Fragment Screening

3-(2-(Azetidin-3-yloxy)ethyl)pyridine is commercially available at a certified purity of 98% (HPLC) from Fluorochem (Product Code F677913), with full analytical characterization including ¹H NMR, ¹³C NMR, and MS data . This purity level exceeds the typical 95% threshold recommended for fragment-based screening libraries, where impurities above 5% can generate false-positive hits in biophysical assays (SPR, TSA, NMR) and confound SAR interpretation [1]. In comparison, several positional isomer analogs (e.g., 2-[2-(azetidin-3-yloxy)ethyl]pyridine, CAS 1310293-36-7) are listed on chemical databases without published purity certificates or with unspecified purity grades, introducing procurement risk for assay reproducibility .

Chemical Procurement Fragment Screening Quality Control

Analgesic Nicotinic Receptor Pharmacology: 3-Pyridyl Ether Architecture Validated in ABT-594 Clinical Candidate Series

The 3-pyridyl ether motif present in the target compound shares core architecture with ABT-594 ((R)-2-chloro-5-(2-azetidinylmethoxy)pyridine), a non-opioid analgesic clinical candidate targeting neuronal nicotinic acetylcholine receptors (nAChRs). In the mouse hot-plate assay, ABT-594 demonstrated potent analgesic activity with an ED₅₀ of approximately 0.06 μmol·kg⁻¹ following intraperitoneal administration, significantly more potent than the racemic epibatidine comparator (ED₅₀ ≈ 0.3 μmol·kg⁻¹) [1]. Crucially, SAR studies established that both the N-unsubstituted azetidine ring and the 3-pyridyl ether connectivity were essential structural determinants for high-affinity [³H]cytisine binding (Kᵢ < 1 nM for ABT-594) [1]. Analogs bearing methyl substitution at the azetidine 3-position suffered >100-fold losses in binding affinity, underscoring the exquisite sensitivity of target engagement to azetidine substitution pattern [2]. While the target compound lacks the 2-chloro substituent, its unsubstituted 3-pyridyl ethyl-ether azetidine core represents the minimal pharmacophoric fragment of this clinically validated analgesic series.

Analgesic Drug Discovery Nicotinic Acetylcholine Receptor In Vivo Pharmacology

Priority Application Scenarios for 3-(2-(Azetidin-3-yloxy)ethyl)pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Against NAMPT or Related Amidotransferase Targets

The 3-pyridyl azetidine scaffold has been directly validated in NAMPT inhibitor programs, with the 3-pyridyl geometry delivering sub-nanomolar cellular potency (A2780 IC₅₀ = 1.5 nM) when elaborated into urea-based inhibitors [1]. 3-(2-(Azetidin-3-yloxy)ethyl)pyridine provides the unfunctionalized azetidine NH for rapid, chemoselective urea, amide, or sulfonamide diversification, while the ethyl spacer positions the pyridine ring for optimal active-site interactions. Researchers initiating NAMPT, NMNAT, or other NAD⁺-metabolism target programs should prioritize this building block over the 2- or 4-pyridyl isomers, which lack the validated binding trajectory.

Non-Opioid Analgesic Drug Discovery Targeting Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The target compound embodies the minimal pharmacophoric fragment of ABT-594, a clinical-stage non-opioid analgesic with an in vivo ED₅₀ of 0.06 μmol·kg⁻¹ in the mouse hot-plate model [1]. The unsubstituted azetidine ring and 3-pyridyl ether connectivity are essential for high-affinity nAChR binding. Medicinal chemistry teams pursuing next-generation nAChR modulators can use this building block as the starting point for parallel synthesis of amide, urea, or sulfonamide libraries, leveraging the established SAR that the azetidine 3-position is intolerant of substitution (>100-fold potency loss) [1].

CNS-Penetrant Probe Synthesis Leveraging Favorable LogP and Fsp³ Profile

With a measured LogP of 0.44 and an Fsp³ of 0.5, 3-(2-(Azetidin-3-yloxy)ethyl)pyridine occupies a physicochemical space (LogP 0–1, Fsp³ > 0.4, MW < 200) that is statistically associated with high oral bioavailability and CNS penetration [1]. The compound's moderate hydrophilicity (compared to the 2-pyridyl isomer with predicted LogP ~3.3) reduces the risk of P-glycoprotein-mediated efflux and non-specific membrane binding. This makes it a strategically sound starting point for CNS-targeted probe synthesis, particularly for neurological targets where the 3-pyridyl azetidine motif has precedent (e.g., nAChRs, as in Scenario 2).

High-Throughput Fragment Screening with Reproducible Purity and Supply Chain Reliability

The compound is available at 98% HPLC purity from Fluorochem with full analytical characterization, exceeding the ≥95% purity threshold recommended for fragment library assembly [1]. Its specification-guaranteed purity profile directly reduces false-positive rates in biophysical screening cascades (SPR, TSA, STD-NMR) compared to regioisomeric analogs for which purity data remain unpublished or unspecified. Procurement teams supporting industrial fragment screening operations should prefer this building block for its documented quality metrics, which enable direct plating without re-purification.

Quote Request

Request a Quote for 3-(2-(Azetidin-3-yloxy)ethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.